molecular formula C12H22O B12652340 3-Dodecenal CAS No. 76595-72-7

3-Dodecenal

Cat. No.: B12652340
CAS No.: 76595-72-7
M. Wt: 182.30 g/mol
InChI Key: HBBONAOKVLYWBI-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dodecenal can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-dodecene, followed by dehydration to form the aldehyde. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form dodecanoic acid.

    Reduction: The compound can be reduced to 3-dodecenol using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Dodecanoic acid.

    Reduction: 3-Dodecenol.

    Substitution: Various substituted dodecenes depending on the nucleophile used.

Scientific Research Applications

3-Dodecenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Dodecenal exerts its effects varies depending on its application:

    Fragrance: The compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a citrus-like odor.

    Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Pheromone Signaling: In insects, it binds to specific receptors, triggering behavioral responses such as mating or aggregation.

Comparison with Similar Compounds

    3-Dodecanal: Similar structure but lacks the double bond.

    3-Dodecenol: The alcohol counterpart of 3-Dodecenal.

    Dodecanoic Acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its double bond in the carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts .

Properties

CAS No.

76595-72-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-3-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+

InChI Key

HBBONAOKVLYWBI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CC=O

Canonical SMILES

CCCCCCCCC=CCC=O

Origin of Product

United States

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